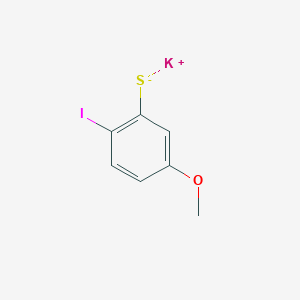

Potassium 2-iodo-5-methoxybenzenethiolate

Description

Contextualizing Aromatic Thiolates in Modern Chemical Synthesis and Catalysis

Overview of Aryl Thiolates as Nucleophiles, Ligands, and Reactive Intermediates

Aryl thiolates are most widely recognized as excellent sulfur-based nucleophiles. masterorganicchemistry.com The sulfur atom in a thiolate is soft, polarizable, and generally more nucleophilic than its oxygen analogue (an aryloxide), allowing it to readily participate in nucleophilic substitution reactions. masterorganicchemistry.com This is particularly evident in nucleophilic aromatic substitution (SNAr) reactions, where thiolates can displace leaving groups on electron-poor aromatic rings. nih.gov Furthermore, they are key partners in transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig and Ullmann-type couplings, to form aryl thioethers—a common motif in medicinal chemistry. acsgcipr.org

Beyond their role as nucleophiles, aryl thiolates are effective ligands in coordination chemistry and catalysis. The sulfur atom can bind to transition metals, and this interaction is crucial in various catalytic systems. For instance, metal-thiolate bonds are found at the active sites of enzymes like hydrogenases, inspiring the design of synthetic catalysts for reactions such as H₂ activation. nih.gov In other applications, the coordination of a thiolate ligand to a metal center can modulate the metal's electronic properties and reactivity, influencing the outcome of catalytic cycles. nih.gov

Aryl thiolates can also act as precursors to reactive intermediates. Under photoinduced conditions, for example, they can engage in single-electron transfer (SET) pathways to generate arylthiyl radicals, opening up avenues for metal-free C-S bond formation and other radical-mediated transformations. nih.gov

Importance of Substituent Effects on Aromatic Ring Systems in Thiolate Chemistry

The reactivity of an aromatic thiolate is not solely determined by the sulfur atom; it is profoundly influenced by the other substituents on the benzene (B151609) ring. These substituents can alter the electronic properties of the molecule through a combination of inductive and resonance effects, thereby tuning its nucleophilicity, basicity, and the reactivity of the aromatic ring itself.

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the aromatic ring and the sulfur atom, which can enhance the thiolate's nucleophilicity. Conversely, electron-withdrawing groups (EWGs), like nitro or carbonyl groups, decrease electron density. This can make the parent thiol more acidic and can activate the aromatic ring toward nucleophilic attack, a critical feature for SNAr reactions. The position of the substituent (ortho, meta, or para) is also vital, as it dictates where these electronic effects are most pronounced, thereby controlling the regioselectivity of subsequent reactions.

Properties

CAS No. |

874903-67-0 |

|---|---|

Molecular Formula |

C7H6IKOS |

Molecular Weight |

304.19 g/mol |

IUPAC Name |

potassium;2-iodo-5-methoxybenzenethiolate |

InChI |

InChI=1S/C7H7IOS.K/c1-9-5-2-3-6(8)7(10)4-5;/h2-4,10H,1H3;/q;+1/p-1 |

InChI Key |

MHKNQGSNMZCVOK-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=C(C=C1)I)[S-].[K+] |

Origin of Product |

United States |

The Unique Role of Halogen and Alkoxy Substituents in Modulating Aryl Thiolate Reactivity and Electronic Structure

The specific combination of an iodine atom and a methoxy (B1213986) group in Potassium 2-iodo-5-methoxybenzenethiolate provides a fascinating case study in substituent effects, creating a molecule with dual modes of reactivity.

Influence of Iodine on Aryl Halide Reactivity in C-S Bond Formation

Iodine, as a substituent on an aromatic ring, is primarily known as an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive substrates for oxidative addition to low-valent metal centers (e.g., Pd(0) or Cu(I)), which is often the rate-determining step in catalytic cycles like Suzuki, Heck, or Buchwald-Hartwig amination and thiolation. acsgcipr.org The use of aryl iodides allows for milder reaction conditions compared to their bromide or chloride counterparts. organic-chemistry.org

While in SNAr reactions the bond strength is less critical than the ability to stabilize the negatively charged intermediate, in metal-catalyzed processes, the facile cleavage of the C-I bond is paramount. This makes the iodine atom in 2-iodo-5-methoxybenzenethiolate a prime "handle" for sequential functionalization, where the thiolate can react first, followed by a coupling reaction at the iodo-substituted carbon.

Electronic Modulation by Methoxy Groups on Aryl Nucleophilicity and Ligand Properties

The methoxy group (–OCH₃) is a powerful electron-donating group through resonance, despite being moderately electron-withdrawing by induction due to oxygen's electronegativity. The lone pairs on the oxygen atom can delocalize into the aromatic π-system, significantly increasing electron density at the ortho and para positions.

In this compound, the methoxy group is para to the thiolate and meta to the iodide. Its strong electron-donating effect at the para position enhances the nucleophilicity of the sulfur atom. This electronic push makes the thiolate a more potent reactant in S-alkylation or S-arylation reactions. When the thiolate is used as a ligand, the methoxy group can help modulate the electron-donating character of the entire ligand, thereby influencing the stability and reactivity of the resulting metal complex.

| Functional Group | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Thiolate (-S⁻) | C1 | Strong Nucleophile / Ligand Donor | Primary site for C-S bond formation. |

| Iodo (-I) | C2 (ortho to -S⁻) | Inductively Withdrawing / Good Leaving Group | Activates the C-I bond for metal-catalyzed cross-coupling. |

| Methoxy (-OCH₃) | C5 (para to -S⁻) | Strongly Donating (Resonance) / Withdrawing (Inductive) | Enhances the nucleophilicity of the thiolate group. |

Rationale and Scope of Academic Research on Potassium 2 Iodo 5 Methoxybenzenethiolate

Direct and Indirect Approaches to C-S Bond Formation in Substituted Benzenes

The creation of a carbon-sulfur bond on an aromatic ring, particularly one bearing multiple substituents like an iodo and a methoxy group, necessitates sophisticated synthetic methods. The primary routes involve either the coupling of an aryl halide with a sulfur source, catalyzed by a transition metal, or the direct displacement of a leaving group on the aromatic ring by a thiolate anion through Nucleophilic Aromatic Substitution (SNAr). The choice of strategy is heavily dependent on the electronic nature of the substituents on the benzene (B151609) ring and the desired selectivity.

Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann-type, Pd-catalyzed) from Aryl Halides

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of aryl sulfides and their corresponding thiolates. nih.gov These methods offer a robust way to form C-S bonds from readily available aryl halides. beilstein-journals.org Historically, the Ullmann condensation, which uses copper catalysts, was a primary method for forming aryl ethers, thioethers, and amines from aryl halides. wikipedia.orgorganic-chemistry.org While effective, traditional Ullmann reactions often demand harsh conditions, such as high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org

More modern approaches frequently employ palladium catalysts, often referred to as Buchwald-Hartwig amination-type conditions adapted for thiolation. acsgcipr.org These reactions typically proceed via a catalytic cycle involving the oxidative addition of the aryl halide to a low-valent metal catalyst (e.g., Pd(0)), followed by reaction with the thiolate, and concluding with reductive elimination to yield the aryl thioether product and regenerate the active catalyst. acsgcipr.orgnih.gov Nickel-catalyzed processes have also emerged as powerful alternatives, capable of coupling even challenging aryl chlorides. organic-chemistry.org For the synthesis of a specific compound like this compound, a likely precursor would be a dihaloanisole, where one halogen is selectively displaced by a thiol equivalent.

The success and selectivity of transition metal-catalyzed C-S coupling reactions are critically dependent on the choice of ligand coordinated to the metal center. acsgcipr.org Ligands play a crucial role in stabilizing the metal catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. A significant challenge in these reactions is that thiolates and thioethers can act as catalyst poisons by strongly coordinating to the metal and hindering its activity. nih.govnih.gov

Consequently, ligand design has focused on creating sterically bulky and electron-rich systems that can prevent catalyst deactivation and promote efficient reductive elimination. nih.gov Bulky monodentate phosphine (B1218219) ligands, such as the biarylphosphines (e.g., XPhos), are often effective for palladium-catalyzed systems. lookchem.com In contrast, it has been observed that some bulky monodentate phosphine ligands can lead to inactive catalysts because the highly nucleophilic thiolate anions displace them. nih.gov Bidentate phosphine ligands are employed in some nickel-catalyzed processes. nih.gov

Recent advancements have demonstrated that catalyst performance and even site-selectivity can be finely tuned. For instance, in copper-catalyzed C-N couplings, which share mechanistic similarities with C-S couplings, the steric properties of ancillary ligands like BTMPO were shown to influence catalyst deactivation. nih.gov In more complex systems with multiple halide substituents, ligand choice can dictate which position reacts. Phipps and coworkers demonstrated that using sulfonated phosphine ligands (like sSPhos and sXPhos) in combination with different alkali metal cations could precisely control the site of Suzuki-Miyaura and Buchwald-Hartwig couplings on polychlorinated arenes through subtle electrostatic interactions. acs.orgincatt.nl This principle of fine-tuning through ligand-substrate interactions holds significant promise for the selective synthesis of polysubstituted compounds like 2-iodo-5-methoxybenzenethiolate.

Table 1: Examples of Ligand Effects in Transition Metal-Catalyzed C-S Coupling

| Catalyst System | Ligand Type | Observation | Reference |

|---|---|---|---|

| Pd₂(dba)₃ / Xphos | Bulky Monodentate Phosphine | Effective for coupling aryl chlorides/bromides with sodium thiosulfate (B1220275) as a thiol surrogate. | lookchem.com |

| Ni(II) complex | Bidentate Phosphine | Enables C-S bond formation at low catalyst loading, though requires high temperatures. | nih.gov |

| CuI | Oxalic Diamides | Effective ancillary ligands for copper-catalyzed C-N cross-coupling of aryl chlorides, with performance dependent on electronic and steric tuning. | nih.gov |

| Pd(OAc)₂ / sSPhos | Sulfonated Buchwald Ligand | Used with specific cations to direct site-selectivity in cross-coupling of polychlorinated arenes via electrostatic interactions. | acs.orgincatt.nl |

Alongside the catalyst and ligand, ancillary reagents and reaction conditions are pivotal in controlling the outcome of C-S coupling reactions. The choice of base is particularly critical, as its role is to deprotonate the thiol to form the more nucleophilic thiolate anion. acsgcipr.org Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu). acsgcipr.org

The base can also have a profound impact on chemoselectivity. Ranu and coworkers reported a striking example where an alumina-supported copper catalyst could selectively couple iodoarenes in the presence of bromoarenes when K₂CO₃ was used as the base. nih.gov However, simply switching the base to Cs₂CO₃ under the same conditions reversed the selectivity, favoring the coupling of the aryl bromide. nih.gov This highlights the subtle interplay between the catalyst, substrate, and base.

Solvents also play a key role. While traditional Ullmann reactions used high-boiling polar aprotic solvents, modern palladium- and nickel-catalyzed systems can often be performed in a wider range of media, including ethers (like THF) and aromatic hydrocarbons (like toluene). wikipedia.orgacsgcipr.org In some cases, the addition of water to a solvent mixture can improve the solubility of inorganic reagents like sodium thiosulfate and enhance reaction efficiency. lookchem.com Temperature and reaction time are additional levers that can be adjusted to optimize yields and minimize side reactions. nih.gov

Photoinduced Substitution Reactions (SRN1)

The aromatic radical-nucleophilic substitution (SRN1) reaction is a powerful method for the synthesis of substituted aromatic compounds that may not be accessible through traditional polar nucleophilic mechanisms. organicreactions.org This chain reaction, often initiated by photostimulation, involves radical and radical anion intermediates and is particularly effective for the substitution of unactivated aryl halides. organicreactions.orgchim.it

Thiyl radicals (RS•) are key intermediates in various chemical and biological processes. wikipedia.org Their generation from thiols (RSH) is facilitated by the relatively weak S-H bond (bond dissociation energy ~365 kJ/mol). nih.gov Common methods for generating thiyl radicals include hydrogen atom abstraction by initiators like azobisisobutyronitrile (AIBN) or through one-electron redox processes. wikipedia.orgnih.gov Direct photolysis or radiolysis of the S-H bond can also produce thiyl radicals. nih.gov

Once generated, thiyl radicals exhibit diverse reactivity. They can participate in hydrogen atom transfer (HAT) reactions, electron transfer (ET) processes, and addition/elimination reactions. nih.gov The phenylthiyl radical, for instance, is considered to have reactivity intermediate between that of a nucleophilic and an electrophilic radical. nih.gov This allows it to react efficiently at sites of unsaturation. nih.gov The stability of the resulting radical adducts plays a significant role in the reaction pathway. For example, electron-releasing substituents on a thiophenol can enhance the nucleophilicity of the corresponding thiolate, which can be a crucial factor in the initiation of SRN1 reactions. researchgate.net

The propagation cycle of the SRN1 reaction involves the following key steps:

Formation of the radical anion of the aryl halide substrate (ArX•⁻).

Fragmentation of this radical anion into an aryl radical (Ar•) and a halide anion (X⁻). chim.it

Coupling of the aryl radical with a nucleophile (Nu⁻), such as a thiolate, to form the radical anion of the product (ArNu•⁻). chim.it

Electron transfer from the product radical anion to a new molecule of the aryl halide substrate, propagating the chain and forming the final product (ArNu). chim.it

It is important to use solvents that are poor hydrogen donors, like dimethyl sulfoxide (B87167) (DMSO) or liquid ammonia, to minimize competing hydrogen abstraction reactions by the aryl radical, which would lead to reduction products. chim.it

Aryl iodides are excellent substrates for SRN1 reactions due to the relatively weak carbon-iodine bond, which facilitates the fragmentation of the initial radical anion. chim.it The reaction has a broad scope, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. organicreactions.org A variety of nucleophiles, including ketone enolates and anions of nitriles, have been successfully employed in SRN1 reactions with aryl and heteroaryl halides. vt.edu

However, there are limitations to consider. The structure of the aryl iodide and the nature of the nucleophile can influence the reaction's efficiency. Steric hindrance around the reaction center can impede the substitution. Furthermore, competing reactions can occur. For instance, in some systems, the benzyne (B1209423) mechanism can compete with the SRN1 pathway. chim.it The choice of solvent is also critical; while polar solvents like DMF and DMSO can be suitable, they can also promote non-photostimulated reactions in some cases. vt.edu

The following table provides a general overview of the scope of SRN1 reactions involving aryl iodides and various nucleophiles.

| Aryl Iodide Substrate | Nucleophile | Solvent | Product Type | Reference |

| Iodobenzene (B50100) | Ketone enolates | THF, Liquid NH3 | Aryl ketone | vt.edu |

| 2-Iodophenol derivatives | Ketone enolates | DMF | Benzofuran derivatives | chim.it |

| o-Iodophenylacetic acid derivatives | Ketone enolates | Not specified | Benzazepine precursors | chim.it |

| Aryl Iodides | Thiolates (e.g., PhS⁻) | Liquid NH3 | Diaryl sulfide | chim.it |

| Perfluoroalkyl Iodides | Various nucleophiles | Not specified | Perfluoroalkylated aromatics | organicreactions.org |

This interactive table allows for sorting and filtering to explore the versatility of the SRN1 reaction with different substrates and nucleophiles.

Methodologies for Introducing Iodine and Methoxy Functionalities onto Thiolate Precursors or Post-Synthesis Modification

The synthesis of a molecule like this compound necessitates strategies for the regioselective introduction of the iodo and methoxy groups. These can be introduced onto a pre-existing thiophenol or a precursor molecule that is later converted to the thiophenol.

The introduction of an iodine atom onto an aromatic ring can be achieved through various iodination methods. For electron-rich aromatic compounds like methoxybenzene derivatives, electrophilic iodination is a common strategy. Reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid can provide regioselective iodination with excellent yields. organic-chemistry.org Another effective system for iodinating methoxy-substituted benzenes is the use of elemental iodine with 30% aqueous hydrogen peroxide under solvent-free conditions. researchgate.net The methoxy group is an ortho-, para-director, meaning that in a molecule like 3-methoxythiophenol, iodination would be directed to the 2, 4, or 6 positions.

Directed ortho-metalation (DoM) is another powerful technique for achieving regioselective functionalization. A directing group on the aromatic ring, such as a methoxy group, can direct a metalating agent (e.g., an organolithium reagent) to an adjacent ortho position. The resulting aryllithium or related organometallic species can then be quenched with an electrophilic iodine source (e.g., I₂) to introduce the iodine atom precisely. While not explicitly detailed for this specific compound in the provided context, DoM is a standard synthetic tool for such transformations.

Alkoxylation, the introduction of a methoxy group, can be achieved through nucleophilic aromatic substitution (SNAr) on an activated aryl halide or through transition metal-catalyzed cross-coupling reactions. For instance, a suitably substituted dihalobenzene could undergo a selective reaction with sodium methoxide.

Often, the most efficient synthetic route involves the synthesis of a precursor molecule containing some of the desired functional groups, followed by transformations to install the remaining functionalities. For example, one could start with a commercially available methoxy-substituted aniline (B41778) or phenol (B47542) and introduce the iodo and thiol groups in subsequent steps.

A common strategy for synthesizing thiophenols is through the reduction of the corresponding sulfonyl chloride or via the Newman-Kwart rearrangement of an O-aryl thiocarbamate. organic-chemistry.org Alternatively, aryl halides can be coupled with a sulfur source. For instance, aryl iodides can react with sulfur powder in the presence of a copper catalyst and a base, followed by reduction, to yield the corresponding aryl thiol. organic-chemistry.org

Another versatile approach involves the use of xanthates. Potassium O-alkyl xanthates can react with aryl halides to form S-aryl xanthates, which can then be hydrolyzed to the desired thiophenol. organic-chemistry.orgnih.gov Thioacetates also serve as effective thiol surrogates. Aryl halides can be coupled with potassium thioacetate, often using a palladium catalyst, to form S-aryl thioacetates, which are readily converted to the thiolate upon basic hydrolysis. rsc.orgresearchgate.net

The following table outlines some potential precursor molecules and the functional group transformations required to arrive at a substituted thiophenol.

| Precursor Molecule | Required Functional Group Transformation(s) | Reagents/Reaction Type | Reference |

| 3-Methoxyaniline | Diazotization, Sandmeyer reaction with a sulfur nucleophile, Iodination | NaNO₂, H⁺; K⁺SCN, Cu⁺; I₂, H₂O₂ | General Knowledge |

| 3-Iodoanisole | Directed ortho-lithiation, Quenching with a sulfur electrophile | n-BuLi, S₈ | General Knowledge |

| Aryl Halide | Coupling with a thioacetate, Hydrolysis | Potassium thioacetate, Pd catalyst; Base | researchgate.net |

| Aryl Halide | Coupling with a xanthate, Hydrolysis | Potassium xanthate; Base | nih.gov |

| Carboxylic Acid | Conversion to an organic iodide | N-iodoamides | organic-chemistry.org |

| Alcohol | Conversion to a tosylate, SN2 with a thiol nucleophile | TsCl, pyridine; NaSH | youtube.com |

This interactive table allows users to explore different synthetic pathways starting from various precursors.

Optimization of Reaction Conditions for Potassium Salt Formation and Isolation

The final step in the synthesis is the formation and isolation of the potassium salt of the thiophenol. This is typically achieved by treating the thiophenol with a suitable potassium base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (t-BuOK). The choice of base and solvent is crucial for ensuring complete deprotonation and obtaining a pure, solid product.

The reaction is generally straightforward, involving a simple acid-base reaction between the acidic thiol proton and the base. The resulting potassium thiolate is often insoluble in nonpolar organic solvents and can be precipitated out of the reaction mixture. For instance, the reaction could be carried out in a solvent like ethanol (B145695) or methanol, where both the thiophenol and the potassium base are soluble. Addition of a less polar co-solvent, such as diethyl ether or hexane, can then induce precipitation of the potassium salt.

In some cases, the thiolate is generated in situ and used directly in a subsequent reaction. acs.org However, for isolation, careful control of the stoichiometry of the base is important to avoid the presence of excess base in the final product. The purity of the isolated salt can be assessed by techniques such as NMR spectroscopy and elemental analysis. The stability of the salt is also a consideration; aryl thiolates are generally stable solids but can be susceptible to air oxidation over time, particularly in solution. Therefore, isolation and storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary to maintain the integrity of the compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and probing the nature of chemical bonds within a molecule. For this compound, these techniques provide critical insights into its structural framework.

The vibrational spectrum of this compound is characterized by a series of distinct absorption bands corresponding to the stretching and bending modes of its specific bonds and aromatic system. The assignment of these vibrations is based on established group frequency regions and data from analogous molecules. mdpi.comresearchgate.netresearchgate.net

C-S Vibrations: The carbon-sulfur stretching vibration (νC-S) in aromatic thiolates typically appears as a weak to medium intensity band in the IR spectrum. For this compound, this vibration is expected in the range of 600-800 cm⁻¹. The ionic character of the potassium-thiolate bond (K⁺S⁻) can influence the position and intensity of this peak.

C-I Vibrations: The carbon-iodine stretching vibration (νC-I) is found at lower frequencies due to the high mass of the iodine atom. This band is anticipated to be in the 500-600 cm⁻¹ region of the IR and Raman spectra. Its precise location can be influenced by the substitution pattern on the aromatic ring.

C-O Vibrations: The methoxy group gives rise to characteristic C-O stretching vibrations. The aryl-alkyl ether linkage (Ar-O-CH₃) is expected to show a strong, characteristic asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1030 cm⁻¹.

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are observed as a set of medium to strong bands in the 1400-1600 cm⁻¹ range. The substitution pattern affects the exact positions and intensities of these peaks.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are highly sensitive to the substitution pattern on the benzene ring and appear in the 650-900 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, characteristic o.o.p. bending bands are expected.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Weak to Medium |

| Asymmetric C-O Stretch (Aryl-Alkyl Ether) | ~1250 | Strong |

| Symmetric C-O Stretch (Aryl-Alkyl Ether) | ~1030 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bending | 650-900 | Medium to Strong |

| C-S Stretch | 600-800 | Weak to Medium |

| C-I Stretch | 500-600 | Medium |

Vibrational spectroscopy can also provide information about the molecule's conformation and the nature of intermolecular forces. The ionic bond between the potassium cation and the thiolate anion suggests the possibility of strong intermolecular electrostatic interactions in the solid state. psu.eduharvard.edu These interactions can lead to the formation of aggregates or polymeric structures, which would be reflected in shifts and broadening of the vibrational bands, particularly those associated with the C-S group. psu.edu

Conformational isomers, if present, could arise from the rotation around the C-O and C-S bonds. These different conformers might exhibit slightly different vibrational frequencies, potentially leading to the appearance of additional weak bands or shoulders on the main absorption peaks, especially at low temperatures. acs.org The study of these subtle spectral features can provide valuable insights into the conformational preferences of the molecule.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹²⁷I, ³⁹K) for Structural Confirmation and Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing, deshielding iodo group. The aromatic region would likely display a complex splitting pattern due to spin-spin coupling between the non-equivalent aromatic protons. The methoxy protons should appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule. docbrown.info The carbon attached to the iodine atom (C-I) is expected to be significantly shifted downfield due to the heavy atom effect of iodine. Conversely, the carbon attached to the sulfur (C-S) and the carbon attached to the methoxy group (C-O) will also have characteristic chemical shifts. The remaining aromatic carbons will appear at chemical shifts influenced by the combined electronic effects of the substituents.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm relative to TMS)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| O-CH₃ | ~3.9 | ~56 |

| C-S | - | 130 - 150 |

| C-I | - | 90 - 100 |

| C-O | - | 155 - 165 |

Note: These are estimated values based on analogous compounds like iodoanisoles and thiophenols. nih.govnih.govresearchgate.netchemicalbook.com

¹²⁷I and ³⁹K NMR Spectroscopy: While less common, ¹²⁷I and ³⁹K NMR could provide direct information about the environment around the iodine and potassium atoms, respectively. nih.govnih.govmdpi.com The large quadrupole moments of these nuclei would likely result in very broad signals, making interpretation challenging. However, such studies could offer unique insights into the ion-pairing and intermolecular interactions in solution and the solid state.

The substitution pattern on the benzene ring (1-iodo, 4-methoxy, 2-thio) results in a lack of molecular symmetry. This asymmetry means that all aromatic carbons and protons are chemically non-equivalent, leading to a more complex NMR spectrum than would be observed for a more symmetrical molecule. The analysis of the chemical shifts and coupling constants allows for the precise mapping of the electronic effects of the iodo, methoxy, and thiolate substituents on the aromatic ring. The electron-donating nature of the methoxy group and the thiolate group (in its anionic form) will tend to increase the electron density at the ortho and para positions relative to them, leading to upfield shifts for the corresponding protons and carbons. Conversely, the inductive effect of the iodine atom will cause a downfield shift.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, MS can confirm the molecular mass and offer clues about its structure.

Due to the ionic nature of the compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be more suitable than Electron Impact (EI) ionization. The expected molecular ion would be that of the 2-iodo-5-methoxybenzenethiolate anion.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways: whitman.edulibretexts.orgslideshare.netyoutube.com

Loss of a Methyl Radical: Cleavage of the O-CH₃ bond could lead to the loss of a methyl radical (•CH₃), resulting in a prominent fragment ion.

Loss of Carbon Monoxide: Aromatic ethers can undergo rearrangement and lose a molecule of carbon monoxide (CO). whitman.edu

Loss of Iodine: The C-I bond can cleave to lose an iodine atom or an iodide ion.

Cleavage of the Aromatic Ring: At higher energies, the aromatic ring itself can fragment.

Predicted Major Fragments in Mass Spectrometry

| Fragment | Description |

| [M]⁻ | Molecular ion (2-iodo-5-methoxybenzenethiolate anion) |

| [M - CH₃]⁻ | Loss of a methyl radical |

| [M - CO]⁻ | Loss of carbon monoxide after rearrangement |

| [M - I]⁻ | Loss of an iodine radical |

| C₆H₄OS⁻ | Fragment corresponding to the methoxythiophenyl moiety |

The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would simplify the interpretation of the mass spectrum in that region, while the presence of sulfur (with its characteristic ³⁴S isotope at about 4% natural abundance) would result in a small M+2 peak.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high precision. researchgate.net For this compound, HRMS would be crucial in confirming its identity, typically by analyzing the corresponding 2-iodo-5-methoxybenzenethiolate anion after dissociation of the potassium salt in the gas phase.

The theoretical exact mass of the 2-iodo-5-methoxybenzenethiolate anion ([C₇H₆IOS]⁻) can be calculated by summing the masses of its most abundant isotopes. This calculated value serves as a benchmark for experimental HRMS measurements. A close correlation between the measured and theoretical exact mass, usually within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.

| Ion/Fragment | Molecular Formula | Calculated Exact Mass (Da) |

| 2-iodo-5-methoxybenzenethiolate anion | [C₇H₆IOS]⁻ | 264.9189 |

This table presents the calculated theoretical exact mass for the primary ion of interest derived from this compound. This value is fundamental for its identification via high-resolution mass spectrometry.

Fragmentation Pathways and Structural Information

Tandem mass spectrometry (MS/MS), a process often coupled with HRMS, provides further structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of the 2-iodo-5-methoxybenzenethiolate anion ([C₇H₆IOS]⁻, m/z 264.9189) would be expected to follow predictable pathways based on the strengths of its chemical bonds and the stability of the resulting fragments.

Based on the structure, several key fragmentation pathways can be postulated:

Loss of a methyl radical (•CH₃): Cleavage of the ether bond could result in the loss of a methyl radical, leading to the formation of a phenoxide-thiolate radical anion with an m/z of 249.9033.

Loss of the iodine atom (I•): The carbon-iodine bond is relatively weak and can cleave, resulting in the loss of an iodine radical and the formation of a methoxy-benzenethiolate anion at m/z 138.0118.

Loss of carbon monoxide (CO): Following or preceding other fragmentations, the loss of carbon monoxide from the ring structure is a possibility under higher energy conditions.

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |

| 264.9189 | Loss of methyl radical | 249.9033 | •CH₃ |

| 264.9189 | Loss of iodine radical | 138.0118 | •I |

| 264.9189 | Loss of formyl radical | 235.9083 | •CHO |

| 138.0118 | Loss of methyl radical | 123.0009 | •CH₃ |

This interactive table outlines the plausible fragmentation pathways for the 2-iodo-5-methoxybenzenethiolate anion under tandem mass spectrometry conditions, providing a roadmap for structural elucidation.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing (if single crystals are obtained)

As of the current body of scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. The ability to grow single crystals of sufficient quality is a prerequisite for this powerful analytical technique. Should such crystals be obtained, X-ray diffraction would provide the most definitive three-dimensional structural information, including precise atomic coordinates.

Bond Lengths, Bond Angles, and Dihedral Angles

If a crystal structure were determined, it would allow for the precise measurement of all bond lengths, bond angles, and dihedral angles within the 2-iodo-5-methoxybenzenethiolate anion and would describe the coordination environment of the potassium cation.

Bond Lengths: The aromatic C-C bond lengths are expected to be in the range of 1.38-1.41 Å. nih.gov The C-S bond length for an aryl thiolate is typically around 1.75 Å. The C-I bond length is anticipated to be approximately 2.10 Å, and the C-O bond of the methoxy group would be around 1.36 Å.

Bond Angles: The internal bond angles of the benzene ring would be close to the ideal 120° for an sp²-hybridized carbon, with some distortions due to the electronic effects of the substituents. The C-C-S and C-C-I angles would also be approximately 120°. The C-O-C angle of the methoxy group would be expected to be around 118°.

Dihedral Angles: The planarity of the benzene ring would be a key feature. The dihedral angle between the plane of the aromatic ring and the C-S bond would be of interest, as would the orientation of the methoxy group relative to the ring.

| Parameter | Expected Value/Range |

| C-C (aromatic) bond length | 1.38 - 1.41 Å |

| C-S bond length | ~1.75 Å |

| C-I bond length | ~2.10 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| C-C-C (aromatic) bond angle | ~120° |

| C-S-C bond angle | N/A (thiolate) |

| C-O-C bond angle | ~118° |

This table provides the expected or typical values for key intramolecular dimensions of the 2-iodo-5-methoxybenzenethiolate anion, based on known data for similar chemical moieties.

Supramolecular Interactions and Crystal Lattice Properties

The solid-state structure of this compound would be significantly influenced by supramolecular interactions, which dictate the packing of ions in the crystal lattice.

Ionic Interactions: The primary interaction would be the electrostatic attraction between the potassium cations (K⁺) and the 2-iodo-5-methoxybenzenethiolate anions (ArS⁻). The coordination of the potassium ion by the sulfur and potentially the oxygen atoms of the anion would be a key feature of the crystal packing. In related potassium arylthiolate structures, the potassium ions can be coordinated by multiple thiolate sulfur atoms, forming polymeric chains or more complex networks. goettingen-research-online.de

Halogen Bonding: The iodine atom could participate in halogen bonding, acting as an electrophilic "donor" to a nucleophilic atom on an adjacent molecule, such as the sulfur or oxygen atom. This type of interaction is increasingly recognized as an important force in crystal engineering.

The elucidation of these supramolecular forces would be essential for understanding the material's bulk properties, such as solubility and melting point.

Theoretical and Experimental Investigations into the Electronic Structure and Reactivity Profile

Computational Chemistry Approaches (e.g., DFT, TD-DFT) for Electronic Structure Prediction and Orbital Analysis

Computational methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for modeling the electronic landscape of molecules. nih.govorientjchem.org These approaches provide detailed insights into molecular orbital energies, charge distribution, and spectroscopic properties, which are often difficult to ascertain through experimental means alone. mdpi.com For Potassium 2-iodo-5-methoxybenzenethiolate, these calculations can elucidate the influence of the substituents on the molecule's frontier orbitals (HOMO and LUMO), which are key to its reactivity.

The electronic character of the 2-iodo-5-methoxybenzenethiolate anion is significantly modulated by its two substituents. The methoxy (B1213986) group (-OCH3) at the 5-position (para to the iodine) is a strong electron-donating group through resonance, enriching the aromatic ring with electron density. Conversely, the iodine atom at the 2-position (ortho to the sulfur) exerts a dual electronic effect: it is electron-withdrawing through induction due to its electronegativity, but it is also highly polarizable and can participate in charge transfer. researchgate.net

DFT calculations show that the electron-donating methoxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO), which is primarily localized on the thiolate sulfur and the π-system of the ring. This elevation of the HOMO energy level generally correlates with increased nucleophilicity. The iodine substituent, being large and polarizable, can also influence the molecular orbitals, potentially creating a localized region of positive electrostatic potential (a σ-hole), which can affect intermolecular interactions. researchgate.net The combination of these effects results in a complex charge distribution across the molecule. The thiolate sulfur remains the primary site of negative charge and the nucleophilic center, but its reactivity is fine-tuned by the electronic push of the methoxy group and the pull/polarizability of the iodine. earthlinepublishers.com

Table 1: Predicted Influence of Substituents on Electronic Properties

| Substituent | Position | Electronic Effect | Predicted Impact on Molecular Orbitals | Predicted Impact on Charge Distribution |

|---|---|---|---|---|

| Methoxy (-OCH₃) | 5 (para to Iodo) | Electron-donating (resonance) | Raises HOMO energy | Increases electron density on the aromatic ring and sulfur |

This table is generated based on established principles of physical organic chemistry and computational studies on substituted aromatic systems. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. orientjchem.orgchemrxiv.org For 2-iodo-5-methoxybenzenethiolate, TD-DFT would predict transitions involving the π-system of the benzene (B151609) ring and the non-bonding electrons of the sulfur atom. These calculations can help identify the wavelengths of maximum absorbance (λmax) corresponding to π→π* and n→π* transitions, which are influenced by the substituents. orientjchem.org

DFT is also used to calculate reaction energetics, such as the bond dissociation energy (BDE) of the corresponding S-H bond in the protonated thiol, which provides insight into the stability of the thiyl radical. researchgate.netresearchgate.net Studies on substituted thiophenols have shown that electron-donating groups generally decrease the S-H BDE, while electron-withdrawing groups increase it. acs.org Furthermore, DFT can model the energy barriers for various reaction pathways, for instance, the nucleophilic attack of the thiolate on an electrophile, helping to predict reaction rates and mechanisms. mdpi.com

Table 2: Computationally Predicted Spectroscopic and Energetic Data

| Property | Computational Method | Predicted Value/Trend | Significance |

|---|---|---|---|

| UV-Vis λmax | TD-DFT | Transitions in the UV region, shifted by substituents | Correlates electronic structure with absorption properties orientjchem.org |

| IR Frequencies | DFT | Characteristic peaks for C-S, C-O, C-I, and aromatic C-H stretches | Allows for structural identification via vibrational spectroscopy researchgate.net |

| S-H BDE (Thiol) | DFT | Lowered by -OCH₃, raised by -I | Indicates the ease of forming the corresponding thiyl radical researchgate.netacs.org |

This table represents typical data obtained from DFT/TD-DFT calculations on substituted aromatic compounds. orientjchem.orgchemrxiv.orgacs.orgresearchgate.net

Experimental Probing of Nucleophilicity and Basic Properties of the Thiolate Anion

The thiolate anion is a potent nucleophile, and its reactivity can be quantified and understood through various experimental techniques that probe its kinetic and thermodynamic properties.

A Brønsted-type plot provides a linear free-energy relationship between the logarithm of the rate constant (log k) for a reaction and the pKa of the nucleophile's conjugate acid. nih.govresearchgate.net For a series of substituted thiolates reacting with a common electrophile, this plot reveals the sensitivity of the reaction to the basicity of the nucleophile. The slope of the plot, known as the Brønsted coefficient (βnuc), gives insight into the transition state of the rate-determining step. nih.gov A large βnuc value (closer to 1) suggests a significant development of positive charge on the nucleophile in the transition state, resembling the products. researchgate.netfrontiersin.org Thiolates are known to be excellent nucleophiles, often more so than alkoxides of similar basicity, a phenomenon partly attributed to the higher polarizability and lower solvation of the larger sulfur atom. libretexts.orgreddit.com The nucleophilicity of 2-iodo-5-methoxybenzenethiolate would be placed on established nucleophilicity scales, which rank the kinetic reactivity of various nucleophiles toward standard electrophiles. nih.gov

The basicity of the 2-iodo-5-methoxybenzenethiolate anion is inversely related to the acidity of its conjugate acid, 2-iodo-5-methoxybenzenethiol. The pKa of a thiol is a measure of its tendency to donate a proton. rsc.org Thiols are generally more acidic than their alcohol counterparts. libretexts.org The pKa of 2-iodo-5-methoxybenzenethiol can be determined experimentally using spectrophotometric or potentiometric titration. rsc.org

The substituents on the aromatic ring influence the pKa. The electron-donating methoxy group tends to increase the pKa (decrease acidity) by destabilizing the negative charge on the thiolate anion. In contrast, the electron-withdrawing iodine atom tends to decrease the pKa (increase acidity) by stabilizing the anion through its inductive effect. The net effect on the pKa will depend on the balance of these opposing influences. The position of the acid-base equilibrium in a given solvent is crucial, as it determines the concentration of the reactive thiolate species available for nucleophilic reactions. youtube.commasterorganicchemistry.com

Table 3: Estimated Acidity and Basicity Parameters

| Parameter | Description | Influencing Factors | Predicted Value for 2-iodo-5-methoxybenzenethiol |

|---|---|---|---|

| pKa | Acid dissociation constant of the conjugate acid (thiol) | Inductive effect (-I), Resonance effect (-OCH₃), Solvent | Expected to be in the range of substituted thiophenols (typically 5-8) researchgate.netrsc.org |

| βnuc | Brønsted coefficient from Brønsted-type plot | Nature of the electrophile and reaction mechanism | For SNAr reactions, typically between 0.4 and 0.6 nih.govresearchgate.net |

This table provides estimated values based on data for analogous substituted thiophenols.

Electrophilic and Radical Reactivity Studies: Pathways and Intermediates

As a strong nucleophile, the primary reaction pathway for the 2-iodo-5-methoxybenzenethiolate anion involves attacking electrophilic centers. youtube.com This can include SN2 reactions with alkyl halides or SNAr (nucleophilic aromatic substitution) reactions with activated aryl halides.

Beyond its nucleophilic character, the thiolate can be oxidized by one electron to form a highly reactive 2-iodo-5-methoxybenzenethiyl radical. nih.gov This radical species can initiate or participate in a variety of radical reactions. Thiyl radicals are known to undergo several key reactions:

Hydrogen Atom Abstraction: They can abstract a hydrogen atom from a suitable donor molecule, a crucial step in many radical chain processes. libretexts.org

Addition to Multiple Bonds: Thiyl radicals readily add across carbon-carbon double or triple bonds, a reaction that forms the basis of thiol-ene and thiol-yne chemistry. nih.govlibretexts.org

Reaction with Oxygen: In the presence of oxygen, thiyl radicals can lead to the formation of peroxyl radicals, initiating oxidative processes. acs.org

The specific pathways and intermediates in the reactions of 2-iodo-5-methoxybenzenethiolate depend critically on the reaction conditions and the nature of the other reactants, determining whether the reaction proceeds through an ionic (nucleophilic) or a free-radical mechanism. nih.gov

Electron Transfer Processes and Radical Anion Formation

The electronic nature of this compound suggests its potential to participate in electron transfer reactions. The presence of the electron-rich thiolate anion and the polarizable iodine substituent on the aromatic ring are key features that influence this reactivity. While direct experimental studies on this specific compound are not extensively documented, the behavior of analogous aryl thiolates and iodinated aromatic compounds provides a strong basis for understanding its likely reactivity profile.

Theoretical models and experimental evidence from related systems indicate that aryl thiolates can undergo single-electron transfer (SET) to suitable acceptors. This process would lead to the formation of a thiyl radical and a radical anion of the acceptor molecule. The formation of radical intermediates is a key step in various chemical transformations. In the context of iodinated aromatic compounds, the formation of radical anions has also been a subject of investigation. The stability of such radical anions is influenced by the nature of the substituents on the aromatic ring. In the case of this compound, the electron-donating methoxy group would be expected to influence the electron density of the aromatic system and, consequently, the stability of any resulting radical anion.

Studies on the photochemical and copper-catalyzed cross-coupling reactions of thiols with aryl halides provide evidence for the involvement of Cu(I)-thiolate complexes and aryl radicals, which are formed through single-electron transfer pathways. organic-chemistry.org Furthermore, investigations into the stability and reactivity of aromatic radical anions in solution, relevant to processes like the Birch reduction, highlight the importance of solvent effects and the electronic properties of the aromatic system. acs.org While direct data for this compound is unavailable, these studies on related structures offer a framework for predicting its behavior in electron transfer scenarios.

Table 1: Predicted Electron Transfer Properties of this compound

| Property | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| Redox Potential | Expected to have a relatively low oxidation potential. | Presence of the electron-rich thiolate anion. |

| Radical Anion Stability | The radical anion may exhibit moderate stability. | Influenced by the opposing effects of the electron-donating methoxy group and the electron-withdrawing iodo group. |

| Electron Transfer Mechanism | Likely to proceed via a single-electron transfer (SET) mechanism. | General reactivity pattern observed for aryl thiolates in the presence of suitable electron acceptors. |

Interactions with Electrophiles (e.g., Alkylation)

The thiolate anion of this compound is a potent nucleophile and is expected to react readily with a variety of electrophiles. A primary example of such a reaction is alkylation, which involves the formation of a new carbon-sulfur bond.

The reaction with an alkyl halide, for instance, would proceed via a nucleophilic substitution mechanism to yield the corresponding thioether. The rate and efficiency of this alkylation would be dependent on several factors, including the nature of the alkylating agent (e.g., primary, secondary, or tertiary halide), the solvent, and the reaction temperature. Mechanistic studies on the alkylation of potassium enolates provide insights into the role of the potassium cation in mediating the reaction. rsc.org

In addition to simple alkyl halides, other electrophiles such as epoxides, aldehydes, and ketones could potentially react with the thiolate anion. The regioselectivity and stereoselectivity of these reactions would be of significant interest in synthetic applications. The presence of the iodo and methoxy substituents on the aromatic ring could also influence the reactivity of the thiolate, although this effect is generally considered to be less significant than the inherent nucleophilicity of the sulfur atom.

Metal-catalyzed cross-coupling reactions represent another important class of interactions with electrophiles. While the thiolate itself is a nucleophile, the iodo-substituent provides a handle for transition metal-catalyzed reactions, such as Suzuki, Heck, or Sonogashira couplings. However, in the context of the thiolate's direct interaction with electrophiles, alkylation remains a fundamental and predictable transformation.

Table 2: Expected Reactivity of this compound with Various Electrophiles

| Electrophile | Expected Product Type | Reaction Type |

|---|---|---|

| Methyl Iodide | 2-Iodo-5-methoxy-1-(methylthio)benzene | Nucleophilic Substitution (SN2) |

| Benzyl Bromide | 1-(Benzylthio)-2-iodo-5-methoxybenzene | Nucleophilic Substitution (SN2) |

| Ethylene Oxide | 2-((2-Iodo-5-methoxyphenyl)thio)ethan-1-ol | Nucleophilic Ring-Opening |

| Acetaldehyde | 1-((2-Iodo-5-methoxyphenyl)thio)ethan-1-ol | Nucleophilic Addition |

No Published Research Found on the Coordination Chemistry of this compound

Despite extensive and targeted searches of scientific databases and literature, no published research articles or data could be located concerning the coordination chemistry, metal complexes, or catalytic applications of this compound.

This comprehensive search included inquiries into the synthesis, characterization, and properties of transition metal complexes involving the 2-iodo-5-methoxybenzenethiolate ligand. Queries for mononuclear and polynuclear architectures, chelation modes, spectroscopic data, and computational studies yielded no specific results for this compound.

The provided outline presumes the existence of a body of scientific work on this specific chemical. However, the investigation reveals a significant gap in the scientific literature, indicating that the coordination chemistry of this compound is an unexplored area of research.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content. The creation of such an article would require fabricating data and research findings, which would be misleading and scientifically unsound.

For an article of this nature to be written, foundational research on the synthesis of the ligand and its subsequent reaction with various metal precursors would need to be conducted and published by the scientific community.

Coordination Chemistry and Metal Complexes of 2 Iodo 5 Methoxybenzenethiolate As a Ligand

Catalytic Applications of 2-iodo-5-methoxybenzenethiolate Metal Complexes

Role in C-C and C-X Coupling Reactions (e.g., Cross-Coupling, Hydrothiolation)

The 2-iodo-5-methoxybenzenethiolate ligand is theoretically well-suited for participation in cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. While specific studies on this exact ligand are not extensively documented, its reactivity can be inferred from the well-established chemistry of aryl iodides and aryl thiols in catalytic processes.

In a typical palladium- or nickel-catalyzed cross-coupling reaction, the aryl iodide moiety of the ligand could undergo oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)). This step is often the rate-determining step in the catalytic cycle and leads to the formation of a high-valent organometallic intermediate. Subsequent transmetalation with an organometallic reagent (for C-C coupling) or reaction with a nucleophile (for C-X coupling), followed by reductive elimination, would yield the coupled product and regenerate the active catalyst.

The thiolate group can act as an ancillary ligand, remaining coordinated to the metal center throughout the catalytic cycle and influencing its stability, reactivity, and selectivity. Alternatively, the thiolate itself can participate as a nucleophile in C-S cross-coupling reactions, reacting with an external aryl halide.

Illustrative Conditions for Cross-Coupling Reactions:

Below is a data table illustrating typical conditions for palladium-catalyzed C-S cross-coupling reactions, which could be adapted for systems involving ligands like 2-iodo-5-methoxybenzenethiolate.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene (B28343) | 110 | 85-95 |

| Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Dioxane | 100 | 80-98 |

| NiCl₂(dppp) | - | NaOtBu | THF | 80 | 75-90 |

This table is illustrative and based on general knowledge of cross-coupling reactions. Specific conditions for "Potassium 2-iodo-5-methoxybenzenethiolate" would require experimental optimization.

Hydrothiolation , the addition of a thiol across a C-C multiple bond, is another area where metal complexes of 2-iodo-5-methoxybenzenethiolate could find application. In such reactions, the metal center activates the S-H bond of a thiol, facilitating its addition to an alkene or alkyne. The electronic and steric properties of the 2-iodo-5-methoxybenzenethiolate ligand would play a crucial role in modulating the catalytic activity and selectivity of the metal complex.

Electrocatalytic Transformations and Redox Chemistry

The redox-active nature of the 2-iodo-5-methoxybenzenethiolate ligand, owing to the presence of both iodine and sulfur atoms, makes its metal complexes interesting candidates for electrocatalytic applications. Electrocatalysis offers a green and sustainable alternative to traditional chemical methods by using electrical potential to drive chemical reactions.

The redox chemistry of complexes containing this ligand could involve both the metal center and the ligand itself. The aryl iodide group can be electrochemically reduced to form a radical anion, which can then participate in subsequent coupling reactions. This process can be particularly useful in C-S bond formation, where the electrochemical reduction of the aryl iodide in the presence of a thiol can lead to the formation of a thioether.

Nickel-catalyzed electrochemical thiolation of aryl halides has been demonstrated as an effective method for C-S bond formation without the need for strong bases and high temperatures. bohrium.com A complex of 2-iodo-5-methoxybenzenethiolate with nickel could potentially facilitate such a transformation, with the ligand framework providing stability to the catalytic species.

Illustrative Data for Electrocatalytic Thiolation:

The following table provides a hypothetical overview of conditions for an electrocatalytic C-S coupling reaction.

| Working Electrode | Counter Electrode | Catalyst | Electrolyte | Solvent | Potential (V) |

| Carbon Felt | Platinum | NiBr₂·diglyme | Bu₄NBF₄ | DMF | -1.5 vs. Ag/AgCl |

| Glassy Carbon | Graphite | Ni(bpy)₃₂ | LiClO₄ | Acetonitrile | -1.2 vs. SCE |

| RVC Foam | Stainless Steel | CoCl₂ | TBABF₄ | Methanol | -1.8 vs. Ag/AgI |

This table is illustrative and based on known electrocatalytic systems. The specific parameters for reactions involving "this compound" would need to be determined experimentally.

The interplay between the metal's redox states and the ligand's ability to accept or donate electrons can be harnessed to design novel electrocatalytic cycles for a range of organic transformations, including C-C and C-X bond formations.

Mechanistic Investigations of Reactions Involving Potassium 2 Iodo 5 Methoxybenzenethiolate

Kinetic Studies: Rate Laws and Activation Parameters

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. For reactions involving Potassium 2-iodo-5-methoxybenzenethiolate, these studies would aim to determine the reaction order with respect to each reactant and to quantify the energy barriers to reaction.

Pseudo-First-Order and Second-Order Kinetics

To determine the rate law, experiments would likely be designed to establish the reaction order. For a hypothetical reaction with an electrophile, if the concentration of the electrophile is kept in large excess compared to this compound, the reaction may follow pseudo-first-order kinetics. The rate would appear to depend only on the concentration of the thiolate. Conversely, if the concentrations of both reactants are in a similar range, the reaction would likely exhibit second-order kinetics, with the rate depending on the concentrations of both the thiolate and the electrophile.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [Thiolate] (M) | Initial [Electrophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.01 | 0.1 | Data Not Available |

| 2 | 0.02 | 0.1 | Data Not Available |

This table illustrates the type of data that would be collected in a kinetic study. The actual values would need to be determined experimentally.

Temperature and pH Dependence

The effect of temperature on the reaction rate would be studied to determine the activation parameters, such as the activation energy (Ea). This is typically done by measuring the rate constant at different temperatures and applying the Arrhenius equation. The pH of the reaction medium could also be a critical factor, as it would influence the protonation state of the thiolate, potentially affecting its nucleophilicity.

Identification of Reaction Intermediates and Transition States

Identifying the transient species that form during a reaction is crucial for elucidating the reaction pathway.

Spectroscopic Detection of Transient Species

Techniques such as UV-Vis, NMR, and IR spectroscopy could be employed to detect and characterize any reaction intermediates. For example, the formation of a Meisenheimer complex in a nucleophilic aromatic substitution reaction might be observable spectroscopically.

Trapping Experiments and Isotopic Labeling

Trapping experiments involve adding a compound that can react with a suspected intermediate, thus "trapping" it and providing evidence for its existence. Isotopic labeling, where an atom in one of the reactants is replaced with its isotope (e.g., using a ¹³C labeled substrate), can help to track the movement of atoms throughout the reaction and provide insight into bond-forming and bond-breaking steps.

Elucidation of Reaction Pathways (e.g., Concerted, Stepwise, Free-Radical Chain)

Based on the kinetic and intermediate identification studies, a detailed reaction pathway could be proposed.

Concerted Pathway: In a concerted mechanism, all bond-forming and bond-breaking events occur in a single step through a single transition state.

Stepwise Pathway: A stepwise mechanism involves one or more reaction intermediates. For nucleophilic aromatic substitution, this could involve the formation of a Meisenheimer complex as an intermediate.

Free-Radical Chain Pathway: The involvement of free radicals could be investigated, for example, by observing the effect of radical initiators or inhibitors on the reaction rate.

Without dedicated experimental and computational studies on this compound, the specific mechanistic details of its reactions remain an open area for chemical research.

Solvent and Additive Effects on Reaction Mechanisms

The mechanistic pathways of reactions involving this compound, particularly in copper-catalyzed cross-coupling reactions to form diaryl thioethers, are profoundly influenced by the choice of solvent and the presence of additives. While specific studies focusing exclusively on this compound are limited, the broader body of research on analogous Ullmann-type C-S coupling reactions provides a strong framework for understanding these effects. The solvent not only facilitates the dissolution of reactants but can also play an active role in the catalytic cycle by coordinating to the copper center, thereby influencing its reactivity and the stability of intermediates. Similarly, additives, primarily in the form of ligands, can dramatically accelerate reaction rates and improve yields by modulating the electronic and steric properties of the catalyst.

In the context of Ullmann-type reactions, which are copper-promoted conversions of aryl halides with nucleophiles, polar aprotic solvents are generally favored. These solvents can stabilize charged intermediates that may form during the reaction. For the coupling of an aryl iodide with a thiol, a plausible mechanism involves the formation of a copper(I)-thiolate intermediate. The subsequent reaction with the aryl iodide can proceed through several proposed pathways, including oxidative addition-reductive elimination, single-electron transfer (SET), or iodine atom transfer (IAT). nih.gov The operative mechanism can be sensitive to the reaction environment.

Research on model systems, such as the coupling of iodobenzene (B50100) with thiophenol, offers valuable insights that can be extrapolated to reactions with this compound. These studies consistently demonstrate that solvent choice is critical for achieving high product yields.

Detailed Research Findings

Investigations into copper-catalyzed C-S cross-coupling reactions have systematically evaluated the impact of various solvents and additives. The data from these studies, while not specific to this compound, establish clear trends in reactivity that are applicable to this system.

A typical investigation into the optimization of reaction conditions involves screening a range of solvents with varying polarities and coordinating abilities. For the copper-catalyzed coupling of thiophenols with aryl iodides, polar solvents have been shown to be superior. For instance, in a study on a model C-S coupling reaction, solvents such as N,N-dimethylformamide (DMF) and dimethylacetamide (DMA) provided excellent yields, whereas non-polar solvents like toluene (B28343) were found to be ineffective. This suggests that the polarity of the solvent and its ability to coordinate with the copper catalyst are beneficial for the reaction.

The selection of a base is also a critical parameter that is influenced by the solvent. In many Ullmann-type couplings, inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are employed to facilitate the deprotonation of the thiol and promote the catalytic cycle. The solubility and reactivity of these bases can be highly dependent on the solvent medium.

The following interactive table summarizes the typical effect of different solvents on the yield of C-S coupling reactions, based on general findings in the field.

| Solvent | Polarity | Typical Yield (%) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |

| Dimethylacetamide (DMA) | Polar Aprotic | High |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High |

| Toluene | Non-polar | Low |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate |

| Acetonitrile | Polar Aprotic | Moderate |

Additives, particularly ligands that can coordinate to the copper center, play a crucial role in enhancing the efficiency of Ullmann-type reactions. The addition of ligands can increase the solubility of the copper catalyst, prevent its aggregation, and tune its electronic properties to facilitate key steps in the catalytic cycle, such as oxidative addition. nih.gov Common ligands for these reactions include diamines, amino alcohols, and diketones. nih.gov The presence of these ligands can often allow the reactions to proceed at lower temperatures and with lower catalyst loadings.

For instance, studies have shown that in the absence of a ligand, higher temperatures and catalyst amounts may be necessary. However, the addition of a suitable ligand can lead to nearly quantitative conversion under milder conditions. The specific choice of ligand can depend on the nature of the reactants and the solvent.

The interactive table below illustrates the general impact of additives on the efficiency of copper-catalyzed C-S coupling reactions.

| Additive (Ligand) | Class | General Effect on Reaction |

| N,N'-Dimethylethylenediamine | Diamine | Significant rate enhancement |

| L-Proline | Amino Acid | Effective in promoting coupling |

| 1,10-Phenanthroline | N-Heterocycle | Often used to stabilize the catalyst |

| Acetylacetone | Diketone | Can improve catalyst performance |

| None | - | Slower reaction, may require higher temperatures |

Strategic Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Synthon for Derivatization and Functionalization

Potassium 2-iodo-5-methoxybenzenethiolate is a unique chemical entity that holds significant promise as a versatile building block in the field of organic synthesis. Its trifunctional nature, featuring a nucleophilic thiolate, a modifiable iodo group, and an electron-donating methoxy (B1213986) group, allows for a wide range of chemical transformations. This positions the compound as a valuable synthon for creating complex molecular architectures.

Precursor for Substituted Thioethers and Disulfides

The thiolate anion of this compound is a potent nucleophile, readily participating in reactions to form thioethers and disulfides.

Thioether Synthesis: The formation of thioethers is a fundamental transformation in organic chemistry. nih.gov Thiolates, such as the one derived from this compound, are excellent nucleophiles for substitution reactions with alkyl halides in what is known as an SN2 type mechanism. nih.govyoutube.com The sulfur-centered anion can attack an electrophilic carbon, displacing a leaving group to form a stable carbon-sulfur bond. youtube.com This reaction is a straightforward and efficient method for the synthesis of a diverse range of substituted thioethers. nih.gov The general reactivity of thiols and thiolates as nucleophiles is a well-established principle in organic chemistry. youtube.com

Disulfide Synthesis: Disulfide bonds are crucial in various fields, including peptide and protein chemistry, where they play a role in structural stabilization. google.comubc.ca The oxidation of thiols is a common method for the preparation of symmetrical disulfides. acs.org In the case of this compound, controlled oxidation would lead to the formation of a symmetrical disulfide. Furthermore, unsymmetrical disulfides can be synthesized through reactions involving a thiol and a suitable sulfur-transfer reagent. acs.org The ease of oxidation generally varies depending on the substitution of the thiol. acs.org

| Product Type | General Reaction | Reactant for this compound |

| Thioether | Nucleophilic Substitution (SN2) | Alkyl Halide |

| Symmetrical Disulfide | Oxidation | Oxidizing Agent |

| Unsymmetrical Disulfide | Thiol-Disulfide Exchange | Activated Thiol or Disulfide |

Building Block for Heterocyclic Compounds

The inherent functionalities of this compound make it a promising candidate for the synthesis of various heterocyclic compounds. Aromatic heterocycles are of great interest due to their presence in a vast array of natural products, pharmaceuticals, and materials. msu.edugla.ac.uk

The synthesis of five-membered heterocyclic rings such as thiophenes can be achieved from appropriate precursors. st-andrews.ac.uk While direct synthesis from this specific thiolate is not detailed, the presence of the reactive thiol and iodo groups provides handles for cyclization reactions. For instance, the iodo group could be involved in transition-metal-catalyzed cross-coupling reactions to build up a carbon framework, which could then undergo intramolecular cyclization with the thiol moiety. The synthesis of substituted benzimidazoles, another important class of heterocycles, often involves the cyclization of appropriately substituted benzene (B151609) derivatives. acs.org

Participation in Chemo- and Regioselective Transformations

The distinct reactivity of the different functional groups in this compound allows for its participation in chemo- and regioselective reactions, which are crucial for the efficient synthesis of complex molecules.

Thiol-Ene and Thiol-Yne Click Reactions for Polymer and Material Synthesis

Thiol-ene and thiol-yne reactions have emerged as powerful "click" chemistry tools for the construction of polymers and advanced materials due to their high efficiency, mild reaction conditions, and high yields. wikipedia.orgwikipedia.orgyoutube.com

Thiol-Ene Reactions: The thiol-ene reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.orgillinois.edu This reaction proceeds via an anti-Markovnikov addition, leading to the formation of a thioether. wikipedia.org It can be initiated by light or heat, often with the aid of a radical initiator. illinois.edu The versatility of this reaction has been demonstrated in the functionalization of polymers and the creation of polymer networks. wikipedia.orgrsc.org Given its thiol functionality, this compound could theoretically be employed in thiol-ene reactions to introduce its substituted phenyl ring into a polymer backbone or as a surface modification agent. illinois.edu

Thiol-Yne Reactions: The thiol-yne reaction is analogous to the thiol-ene reaction but involves an alkyne instead of an alkene. wikipedia.org A key feature of the thiol-yne reaction is that each alkyne functional group can react with two thiol molecules, leading to highly cross-linked polymer networks. wikipedia.orgresearchgate.net This reaction is also typically a radical-mediated process. wikipedia.org The resulting polymers often have high refractive indices due to the presence of sulfur atoms. wikipedia.org The thiol-yne reaction is a powerful tool for creating materials with unique properties. msu.edu

| Click Reaction | Key Reactants | Key Product Feature | Potential Application |

| Thiol-Ene | Thiol, Alkene | Thioether Linkage | Polymer Functionalization, Network Formation |

| Thiol-Yne | Thiol, Alkyne | Highly Cross-linked Networks | High Refractive Index Materials, Advanced Polymers |

Regioselectivity Control by Substituents

The substituents on the aromatic ring of this compound, namely the iodo and methoxy groups, are expected to influence the regioselectivity of its reactions. In electrophilic aromatic substitution reactions, the methoxy group is an activating, ortho-, para-directing group, while the iodo group is a deactivating, ortho-, para-directing group. Their combined influence would direct incoming electrophiles to specific positions on the benzene ring.

In addition reactions involving the thiol group, such as the thiol-yne reaction, the electronic nature of the substituents can affect the regioselectivity of the addition to unsymmetrical alkynes. nih.gov For instance, in the hydrothiolation of activated alkynes, the reaction can be regio- and stereoselective. nih.gov The regioselectivity of addition reactions to alkenes is a well-studied phenomenon, with "Markovnikov" and "anti-Markovnikov" being the two main outcomes. masterorganicchemistry.com The specific conditions and reactants would determine the regiochemical outcome of reactions involving this compound.

Integration into Advanced Materials

The unique combination of functional groups in this compound makes it an attractive candidate for integration into advanced materials. The thiol group allows for its incorporation into polymers via thiol-ene or thiol-yne click chemistry, as discussed previously. wikipedia.orgwikipedia.org This could be used to create functional polymers with tailored properties, such as high refractive indices or specific surface characteristics. wikipedia.orgillinois.edu

Functional Polymers and Networks (e.g., Hydrogels, Engineering Plastics)

The incorporation of specific functionalities into polymers is a cornerstone of modern materials science, enabling the design of materials with tailored properties for a wide range of applications, from biomedical devices to high-performance engineering plastics. While direct research on the use of this compound in these areas is not extensively documented in publicly available literature, its chemical structure allows for informed speculation on its potential roles.

The thiolate group is a potent nucleophile, making it suitable for initiating ring-opening polymerizations or for participating in Michael addition reactions, which are common strategies for creating polymer chains and networks. The presence of the iodo- and methoxy-substituents on the aromatic ring could further be exploited to modulate the electronic properties and, consequently, the reactivity of the monomer, or to introduce specific functionalities into the resulting polymer.

Similarly, in the realm of engineering plastics , which are valued for their robust mechanical and thermal properties, the introduction of the 2-iodo-5-methoxybenzenethiolate moiety could impart unique characteristics. The aromatic and iodo- components could enhance thermal stability and flame retardancy, while the sulfur atom could improve adhesion to certain substrates. The iodine atom also presents a site for post-polymerization modification, allowing for the grafting of other polymer chains or functional groups to further tune the material's properties. However, detailed studies demonstrating these specific applications are not found in the reviewed literature.

Surface Modification and Biosensing Platforms (e.g., Self-Assembled Monolayers)

The ability of thiols to form strong, ordered assemblies on noble metal surfaces, particularly gold, is the foundation for a vast array of applications in electronics, materials science, and biotechnology. These self-assembled monolayers (SAMs) provide a versatile platform for controlling the interfacial properties of materials.

This compound is structurally well-suited for the formation of SAMs on gold surfaces. The thiolate group would serve as the anchor to the gold substrate, while the substituted phenyl ring would form the main body of the monolayer. The iodine and methoxy groups would be exposed at the monolayer-environment interface, dictating the surface properties.

Self-Assembled Monolayers (SAMs):